molecular formula C20H22ClN3O2 B15098490 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

Cat. No.: B15098490
M. Wt: 371.9 g/mol
InChI Key: VYLJGYZPUKNHJR-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a tetrahydroquinazoline derivative featuring a 4-chlorophenyl substituent at the 7-position and a 2-ethylbutanamide group at the 2-position of the quinazoline core. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the branched 2-ethylbutanamide substituent contributes to steric and electronic properties.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C20H22ClN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-5-7-15(21)8-6-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26)

InChI Key

VYLJGYZPUKNHJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinazolinone core. Subsequent functionalization of the quinazolinone core with appropriate reagents yields the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazolinone core .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has shown promise in biological assays for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties. Key analogs include:

Compound Name Phenyl Substituent Quinazoline Substituent Molecular Formula Key Properties/Activities References
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide 4-Cl 2-Ethylbutanamide C₂₁H₂₃ClN₃O₂ Enhanced lipophilicity; enzyme inhibition potential
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide 3-Cl Biphenyl-4-carboxamide C₂₈H₂₂ClN₃O₂ Steric bulk may reduce membrane permeability
N-[7-(3,4-Dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide 3,4-OCH₃ 2-Ethylbutanamide C₂₂H₂₇N₃O₄ Increased polarity; potential solubility improvement
N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide 4-F 2-Phenylbutanamide C₂₄H₂₂FN₃O₂ Electron-withdrawing effects; altered target affinity

Key Observations :

  • 4-Chlorophenyl vs. 3-Chlorophenyl : The para-chloro substituent (4-Cl) in the main compound may offer superior electronic effects for target binding compared to the meta-chloro (3-Cl) analog, which introduces steric hindrance with its adjacent biphenylcarboxamide group .
  • Chloro vs.
  • Fluorine Substitution : The 4-fluorophenyl analog () exhibits weaker electron-withdrawing effects than chlorine, possibly altering binding kinetics in enzyme inhibition.

Variations in the Quinazoline Substituent

The 2-position substituent on the quinazoline core modulates steric and electronic interactions:

Compound Name Quinazoline Substituent Key Features References
This compound 2-Ethylbutanamide Branched alkyl chain balances lipophilicity
Ethyl 4-(7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate Piperazine-carboxylate Introduces basic nitrogen; may enhance solubility
4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide Sulfonamide with nitrobenzene Stronger hydrogen-bonding capacity; known CA inhibitor

Key Observations :

  • Amide vs. Sulfonamide : Sulfonamide derivatives (e.g., ) are potent carbonic anhydrase (CA) inhibitors due to their ability to coordinate zinc in the active site, whereas amides like the main compound may exhibit weaker inhibition .

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